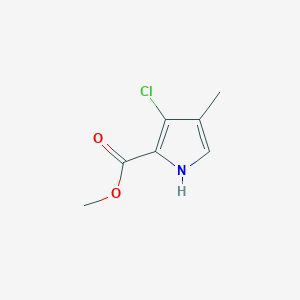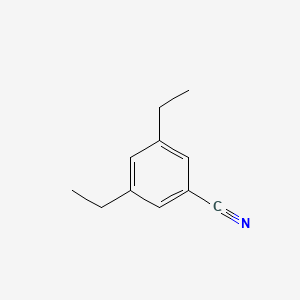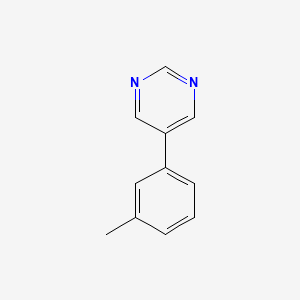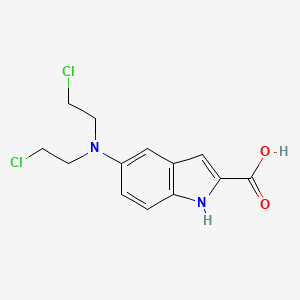
7-methoxy-1-methyl-1H-Indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-1-methyl-1H-Indole-2,3-dione is a chemical compound with the molecular formula C9H7NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methoxy group at the 7th position and a methyl group at the 1st position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-methyl-1H-Indole-2,3-dione can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
7-methoxy-1-methyl-1H-Indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinones, while reduction can produce different indoline derivatives.
科学的研究の応用
7-methoxy-1-methyl-1H-Indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-methoxy-1-methyl-1H-Indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 7-methoxyindole
- 5-methoxy-1H-indole-2,3-dione hydrate
- 4,5-dichloro-1H-indole-2,3-dione
Uniqueness
7-methoxy-1-methyl-1H-Indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
7-methoxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-8-6(9(12)10(11)13)4-3-5-7(8)14-2/h3-5H,1-2H3 |
InChIキー |
VZQGDVPRRFXAQZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=C2OC)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)



![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)







